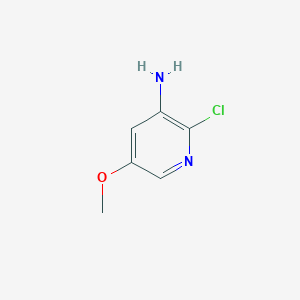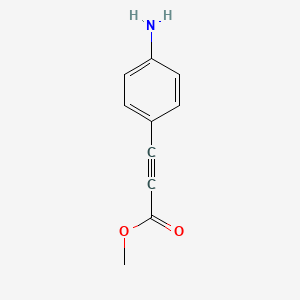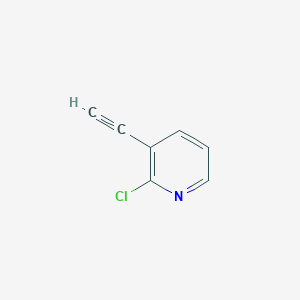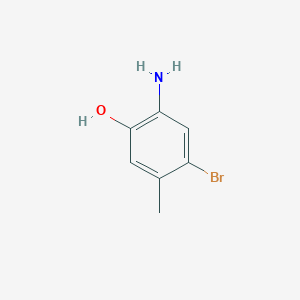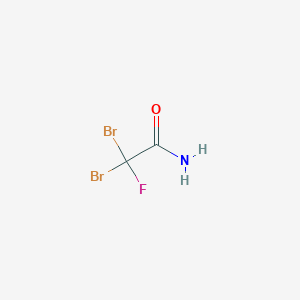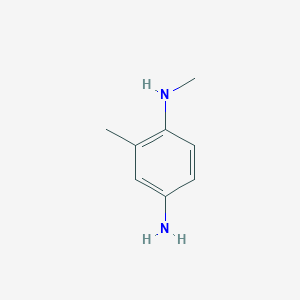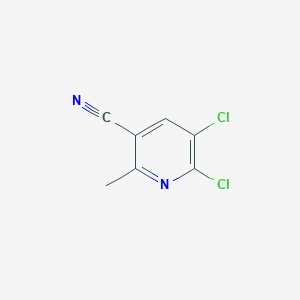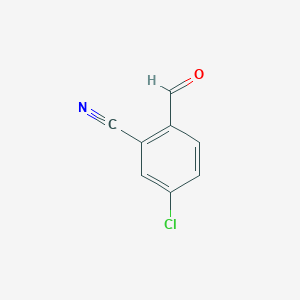
1-Bromo-2-(3,3,3-trifluoropropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Bromo-2-(3,3,3-trifluoropropyl)benzene” is a chemical compound with the CAS Number: 1099597-60-0. It has a molecular weight of 253.06 and a linear formula of C9H8BrF3 .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2-(3,3,3-trifluoropropyl)benzene” is represented by the linear formula C9H8BrF3 . This indicates that the molecule consists of a benzene ring with a bromine atom and a 3,3,3-trifluoropropyl group attached to it.Aplicaciones Científicas De Investigación
Supramolecular Chemistry
1-Bromo-2-(3,3,3-trifluoropropyl)benzene may not have been directly studied, but its structural components, particularly benzene, have significant importance in supramolecular chemistry. Benzene-1,3,5-tricarboxamides (BTAs) are a testament to this, having found applications across nanotechnology, polymer processing, and biomedical fields due to their self-assembly into nanometer-sized rod-like structures and multivalent nature (Cantekin, 2012).
Organic Synthesis
The structural component of bromobenzene, similar to 1-Bromo-2-(3,3,3-trifluoropropyl)benzene, is utilized in organic synthesis, as evidenced by the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing anti-inflammatory and analgesic materials. This highlights the compound's potential utility in the synthesis of pharmaceuticals and complex organic molecules (Qiu, 2009).
Environmental and Occupational Health
Benzene, a part of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene, is widely recognized for its environmental and health impacts, especially in occupational settings. Understanding the non-cancer health effects of benzene, including impacts on the reproductive, immune, nervous, endocrine, cardiovascular, and respiratory systems, is crucial. This knowledge contributes to broader safety considerations in the use and handling of substances related to 1-Bromo-2-(3,3,3-trifluoropropyl)benzene (Bahadar, 2014).
Potential in Antimicrobial Agents
Compounds structurally related to 1-Bromo-2-(3,3,3-trifluoropropyl)benzene, like p-Cymene, demonstrate a range of biological activities including antimicrobial effects. This suggests potential biomedical applications of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene or its derivatives in the development of new antimicrobial agents (Marchese, 2017).
Flame Retardants and Indoor Air Quality
Brominated compounds like 1-Bromo-2-(3,3,3-trifluoropropyl)benzene are often used as flame retardants. Understanding their occurrence in indoor air, dust, consumer goods, and food is crucial for assessing their impact on environmental and human health. The increasing application of novel brominated flame retardants calls for research into their occurrence, environmental fate, and toxicity (Zuiderveen, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-2-(3,3,3-trifluoropropyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c10-8-4-2-1-3-7(8)5-6-9(11,12)13/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGCAWKFSPJMRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90607224 |
Source


|
| Record name | 1-Bromo-2-(3,3,3-trifluoropropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1099597-58-6 |
Source


|
| Record name | 1-Bromo-2-(3,3,3-trifluoropropyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(3,3,3-trifluoropropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

